molecular formula C5H4Br2N2 B1270682 2-Amino-3,6-dibromopyridine CAS No. 503425-86-3

2-Amino-3,6-dibromopyridine

Cat. No.: B1270682
CAS No.: 503425-86-3
M. Wt: 251.91 g/mol
InChI Key: JLZDECJPDYNENP-UHFFFAOYSA-N
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Description

2-Amino-3,6-dibromopyridine is an organic compound with the molecular formula C5H4Br2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms and an amino group attached to the pyridine ring. It is used in various fields of scientific research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-3,6-dibromopyridine can be synthesized through several methods. One common method involves the bromination of 2-aminopyridine. The process typically involves the use of bromine in a polar protic solvent such as acetic acid. The reaction is carried out at low temperatures to control the addition of bromine atoms to the pyridine ring .

Another method involves the use of N-bromosuccinimide (NBS) as the brominating agent. This method is preferred for its higher yield and selectivity. The reaction is carried out in an organic solvent such as dichloromethane under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination reaction is carefully monitored to prevent the formation of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,6-dibromopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Amino-3,6-dibromopyridine involves its interaction with various molecular targets. The bromine atoms and the amino group play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds and halogen bonds with target molecules, influencing their biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3,6-dibromopyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of bromine atoms at the 3 and 6 positions and the amino group at the 2 position makes it a versatile compound for various applications .

Biological Activity

2-Amino-3,6-dibromopyridine (C5H4Br2N2) is a heterocyclic organic compound notable for its unique substitution pattern, which includes two bromine atoms and an amino group on the pyridine ring. This structure imparts distinctive chemical and biological properties, making it a subject of interest in medicinal chemistry and biological research. This article focuses on the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized by:

  • Molecular Formula : C5H4Br2N2
  • Molecular Weight : 235.91 g/mol
  • Structure : Contains an amino group at position 2 and bromine substituents at positions 3 and 6 of the pyridine ring.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The amino group can form hydrogen bonds, while the bromine atoms may participate in halogen bonding, enhancing the compound's binding affinity to target proteins and enzymes. This interaction profile suggests potential roles in modulating biological pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In one study, it was tested against a range of bacterial strains, showing effective inhibition of growth, particularly against Gram-positive bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and function.

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. Specifically, it has shown promise as a selective inhibitor of human neuronal nitric oxide synthase (hnNOS), which is crucial for neurotransmission and vascular regulation. The inhibition studies revealed that modifications on the pyridine scaffold could enhance selectivity and potency against hnNOS compared to other isoforms.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. It has been evaluated in vitro for its effects on cancer cell lines, demonstrating cytotoxicity that correlates with concentration and exposure time. The compound's ability to induce apoptosis in certain cancer cells has been noted, warranting further investigation into its mechanisms and potential therapeutic applications.

Case Studies

  • Antimicrobial Efficacy :
    • Study : Evaluation against various bacterial strains.
    • Findings : Inhibition zones were observed with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL.
    • : Effective against both resistant and non-resistant strains.
  • Enzyme Inhibition :
    • Study : Inhibition assays on hnNOS.
    • Findings : IC50 values were determined at approximately 23 nM, indicating high potency.
    • : Structural modifications significantly influence inhibitory activity.
  • Cytotoxicity in Cancer Cells :
    • Study : Treatment of breast cancer cell lines.
    • Findings : IC50 values ranged from 15 to 30 µM after 48 hours of treatment.
    • : Suggests potential as a lead compound for anticancer drug development.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
2-Amino-3,5-dibromopyridineBromines at positions 3 and 5Moderate antimicrobial activity
2-Amino-5-bromopyridineBromine at position 5Limited enzyme inhibition
3-Amino-2,6-dibromopyridineBromines at positions 2 and 6Enhanced anticancer potential

Properties

IUPAC Name

3,6-dibromopyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2N2/c6-3-1-2-4(7)9-5(3)8/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZDECJPDYNENP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361243
Record name 2-AMINO-3,6-DIBROMOPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503425-86-3
Record name 2-AMINO-3,6-DIBROMOPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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